Bicyclo[2.2.1]heptane-2-sulfonyl chloride
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Overview
Description
Bicyclo[2.2.1]heptane-2-sulfonyl chloride is a chemical compound with the molecular formula C7H11ClO2S. It is also known as 2-Norbornanesulfonyl chloride. This compound is characterized by its bicyclic structure, which consists of a seven-membered ring system with a sulfonyl chloride functional group attached to the second carbon atom. It is commonly used in organic synthesis and as an intermediate in the production of various chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
Bicyclo[2.2.1]heptane-2-sulfonyl chloride can be synthesized through several methods. One common method involves the reaction of bicyclo[2.2.1]heptane-2-sulfonic acid with thionyl chloride (SOCl2). The reaction typically takes place under reflux conditions, where the sulfonic acid is converted to the corresponding sulfonyl chloride.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of large-scale reactors and controlled environments to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to remove impurities and obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
Bicyclo[2.2.1]heptane-2-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols to form sulfonamides, sulfonate esters, or sulfonothioates, respectively.
Reduction Reactions: The sulfonyl chloride group can be reduced to the corresponding sulfonyl hydride using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can undergo oxidation to form sulfonic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in the presence of a base such as triethylamine (Et3N) or pyridine to neutralize the hydrogen chloride (HCl) byproduct.
Reduction Reactions: Conducted under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group.
Oxidation Reactions: Often performed using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Sulfonothioates: Formed by the reaction with thiols.
Scientific Research Applications
Bicyclo[2.2.1]heptane-2-sulfonyl chloride has a wide range of applications in scientific research, including:
Organic Synthesis: Used as a reagent for introducing the sulfonyl chloride functional group into organic molecules.
Pharmaceuticals: Serves as an intermediate in the synthesis of various drugs and bioactive compounds.
Material Science: Utilized in the production of polymers and advanced materials with specific properties.
Biological Studies: Employed in the modification of biomolecules for studying their functions and interactions.
Mechanism of Action
The mechanism of action of bicyclo[2.2.1]heptane-2-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form covalent bonds. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used. For example, in the formation of sulfonamides, the sulfonyl chloride group reacts with an amine to form a stable sulfonamide linkage.
Comparison with Similar Compounds
Bicyclo[2.2.1]heptane-2-sulfonyl chloride can be compared with other sulfonyl chlorides, such as:
Methanesulfonyl chloride: A simpler sulfonyl chloride with a single carbon atom.
Benzenesulfonyl chloride: An aromatic sulfonyl chloride with a benzene ring.
Tosyl chloride (p-toluenesulfonyl chloride): An aromatic sulfonyl chloride with a methyl group on the benzene ring.
Uniqueness
The uniqueness of this compound lies in its bicyclic structure, which imparts specific steric and electronic properties. This makes it a valuable reagent in organic synthesis, particularly for reactions requiring a rigid and sterically hindered sulfonyl chloride group.
Properties
IUPAC Name |
bicyclo[2.2.1]heptane-2-sulfonyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11ClO2S/c8-11(9,10)7-4-5-1-2-6(7)3-5/h5-7H,1-4H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUQXFQXMGLMKEQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CC2S(=O)(=O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.68 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1354351-70-4 |
Source
|
Record name | rac-(1R,2R,4S)-bicyclo[2.2.1]heptane-2-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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